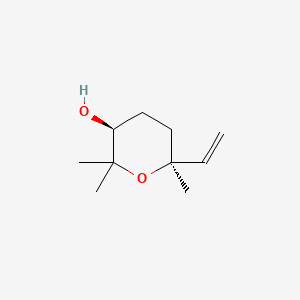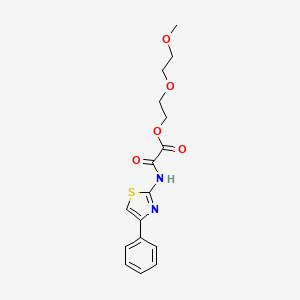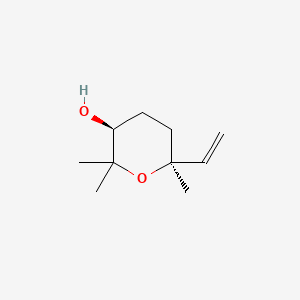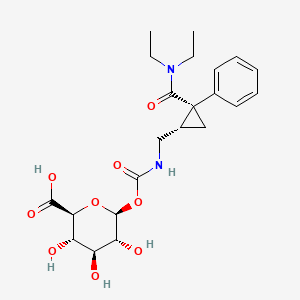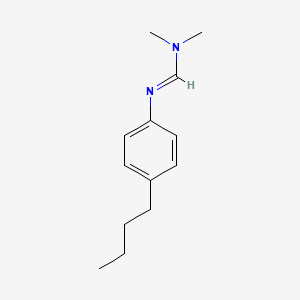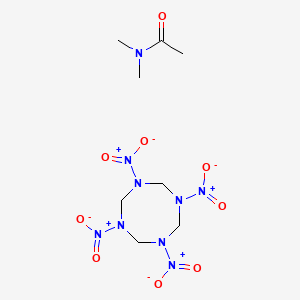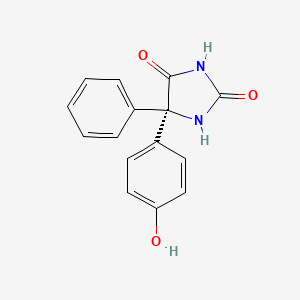
p-Hydroxyphenytoin, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Hydroxyphenytoin, ®- is a metabolite of phenytoin, a widely used antiepileptic drug. Phenytoin undergoes biotransformation primarily through para-hydroxylation to form p-Hydroxyphenytoin. This compound is of interest due to its role in the pharmacokinetics and pharmacodynamics of phenytoin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxyphenytoin involves the oxidative metabolism of phenytoin. This process is mediated by the cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The formation of p-Hydroxyphenytoin proceeds via a reactive arene-oxide intermediate, which can also be converted into phenytoin dihydrodiol by microsomal epoxide hydrolase .
Industrial Production Methods
Industrial production of p-Hydroxyphenytoin typically involves the use of biocatalysts to facilitate the hydroxylation of phenytoin. This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
p-Hydroxyphenytoin undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert p-Hydroxyphenytoin back to phenytoin.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced phenytoin, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
p-Hydroxyphenytoin has several scientific research applications:
Chemistry: Used as a reference compound in the study of phenytoin metabolism.
Biology: Investigated for its role in the biotransformation of phenytoin and its effects on enzyme activity.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of p-Hydroxyphenytoin involves its interaction with cytochrome P450 enzymes. It is primarily metabolized by CYP2C9 and CYP2C19, leading to the formation of a reactive arene-oxide intermediate. This intermediate can either be converted to phenytoin dihydrodiol by microsomal epoxide hydrolase or further oxidized to form quinone derivatives . The molecular targets and pathways involved in its metabolism are crucial for understanding the pharmacokinetics of phenytoin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: The parent compound from which p-Hydroxyphenytoin is derived.
p-Hydroxyphenytoin, (S)-: The stereoisomer of p-Hydroxyphenytoin, ®-.
Phenytoin dihydrodiol: Another metabolite formed from the arene-oxide intermediate.
Uniqueness
p-Hydroxyphenytoin, ®- is unique due to its specific stereochemistry and its role in the metabolism of phenytoin. The ®-enantiomer is formed preferentially by CYP2C9, whereas the (S)-enantiomer is formed by CYP2C19 . This stereospecificity is important for understanding the pharmacokinetics and pharmacodynamics of phenytoin .
Eigenschaften
CAS-Nummer |
57496-19-2 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
(5R)-5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/t15-/m1/s1 |
InChI-Schlüssel |
XEEDURHPFVXALT-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


